Product packaging for Cellobiotol(Cat. No.:CAS No. 535-94-4)

Cellobiotol

Cat. No.: B1195314
CAS No.: 535-94-4
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-WELRSGGNSA-N
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Description

Cellobiotol is a sugar alcohol belonging to the class of organic compounds known as glycosyl compounds. Current scientific literature indicates its role as a metabolite in plant systems. It has been identified in studies on salt stress tolerance in plants like white clover ( Trifolium repens ), where it was found to accumulate alongside other organic metabolites such as sugars, organic acids, and amino acids. This accumulation pattern suggests a potential role for this compound in maintaining osmotic adjustment and cellular metabolic homeostasis under abiotic stress conditions. The compound is of research interest for scientists investigating plant physiology, stress biology, and metabolic pathways. Further research is ongoing to fully elucidate its specific mechanisms of action and broader applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O11 B1195314 Cellobiotol CAS No. 535-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-WELRSGGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-94-4
Record name Cellobiitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobiotol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic and Derivatization Methodologies for Cellobiotol

Chemical and Chemo-Enzymatic Synthesis Pathways

The synthesis of cellobiotol primarily involves the reduction of its precursor, cellobiose (B7769950). ontosight.ai This transformation can be achieved through various chemical and integrated chemo-enzymatic strategies designed to improve efficiency, selectivity, and sustainability.

Catalytic hydrogenation is a prominent method for synthesizing this compound from cellobiose. ontosight.ai This process involves the chemical reduction of the aldehyde group in the reducing end of the cellobiose molecule to a primary alcohol group, typically using molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction converts cellobiose into this compound, also known as 4-O-β-D-glucopyranosyl-D-glucitol. ontosight.ai The direct transformation of cellulose (B213188), a polymer of glucose, into sugar alcohols like sorbitol often proceeds through the hydrolytic hydrogenation of cellobiose as an intermediate step. frontiersin.orgnih.gov

The efficiency of cellobiose hydrogenation is highly dependent on the catalyst system employed. nih.gov Ruthenium (Ru) based catalysts are frequently selected for their high activity and selectivity in sugar hydrogenation. researchgate.net Research has focused on optimizing these catalysts by using advanced support materials, such as mesoporous carbons, which offer high surface area and tailored surface chemistry. researchgate.netmdpi.com

Catalysts composed of ruthenium nanoparticles supported on mesoporous activated carbons (ACs) have demonstrated significant activity in the conversion of cellulose. researchgate.net In these systems, while the primary target product is often sorbitol, this compound is a key intermediate, and its formation and subsequent hydrolysis are crucial steps. researchgate.net Studies have shown that modifying the carbon support through treatments like sulfonation or oxidation can alter the surface functional groups, but does not necessarily improve catalyst performance. researchgate.net In fact, a pristine mesoporous activated carbon support (Ru/SA) proved most effective in some studies, yielding high conversion rates. researchgate.net The use of nitrogen-doped carbon supports has also been explored to enhance catalytic performance for the direct hydrogenation of cellobiose. researchgate.net

Table 1: Performance of Ruthenium-Based Catalysts in Hydrolytic Hydrogenation

CatalystSupport MaterialReaction ConditionsKey FindingsReference
Ru/SAMesoporous Activated Carbon190°C, 4.0 MPa H₂High activity with ~50% cellulose conversion and >75% selectivity to sorbitol. Showed the most effective performance among tested variants. researchgate.net
Ru/SASuSulfonated Mesoporous AC190°C, 4.0 MPa H₂Support functionalization did not lead to improved catalyst behavior compared to the pristine support. researchgate.net
Ru/SASOxidized Mesoporous AC190°C, 4.0 MPa H₂Similar to the sulfonated support, oxidation did not enhance catalytic effectiveness. researchgate.net
Ru/NCN-doped Carbon150°C, 4 MPa H₂N-doped supports showed potential for the hydrogenolysis of cellobiose into sorbitol. researchgate.net

Understanding the reaction mechanism at a molecular level is crucial for designing more efficient catalysts. Theoretical studies, such as those using density functional theory (DFT), have provided significant insights into the hydrogenation of cellobiose over ruthenium catalysts. nih.govacs.org

For the hydrogenation of β-cellobiose, the optimal reaction pathway does not involve direct hydrogenation. Instead, it begins with the ring-opening of the pyranose structure, a step that is promoted by water in the solvent. nih.govacs.org The dissociation of water over the ruthenium sites forms Brønsted acid (Ru-H⁺) and Brønsted base (Ru-OH⁻) species, which work together to facilitate this ring-opening. nih.gov Following the ring-opening, the exposed aldehyde group undergoes hydroreduction. nih.govacs.org Kinetically, this pathway of ring-opening followed by hydrogenation is more favorable than direct hydrogenation. nih.govacs.org The subsequent step in the conversion to sorbitol is the cleavage of the β-1,4-glycosidic bond, which has been found to be more favorable to occur from the this compound intermediate than from the original cellobiose molecule. nih.govacs.org

The availability of cellobiose, the direct precursor to this compound, is a key factor in its synthesis. While traditionally obtained from the costly hydrolysis of cellulose, recent advancements have focused on producing cellobiose from inexpensive and abundant sucrose (B13894) using enzymatic methods. nih.gov This biocatalytic approach offers a sustainable alternative.

One successful strategy involves a one-pot synthesis using a whole-cell biocatalyst. nih.gov A recombinant Pichia pastoris yeast strain was engineered to co-display two key thermophilic enzymes on its cell surface: sucrose phosphorylase (SP) and cellobiose phosphorylase (CBP). nih.govresearchgate.net This system catalyzes the conversion of sucrose and glucose into cellobiose. nih.gov The process involves three main enzymatic reactions:

Sucrose phosphorylase converts sucrose and phosphate (B84403) into glucose-1-phosphate (G1P) and fructose (B13574). nih.gov

Xylose isomerase is added to convert the fructose byproduct into glucose. nih.gov

Cellobiose phosphorylase then converts G1P and glucose into cellobiose and phosphate. nih.gov

This method has achieved high yields, producing approximately 81.2 g/L of cellobiose from 100 g/L of sucrose within 24 hours. nih.gov Similar strategies have also been developed using engineered Escherichia coli as the whole-cell biocatalyst. nih.gov

Table 2: Biocatalytic Production of Cellobiose from Sucrose

Biocatalyst SystemKey EnzymesSubstrate(s)ConditionsProduct TiterReference
Recombinant P. pastorisSucrose Phosphorylase (SP), Cellobiose Phosphorylase (CBP)100 g/L Sucrose60°C, 24 hours~81.2 g/L Cellobiose nih.gov
Recombinant E. coli (CB01)Sucrose Phosphorylase (SP), Cellobiose Phosphorylase (CBP)1.0 M Sucrose, 1.0 M Glucose40°C, 12 hours800 mM Cellobiose (~275 g/L) nih.gov

A "one-pot" or "in-situ" strategy, where multiple reaction steps are carried out in a single reactor, represents a highly efficient approach to chemical synthesis. nih.gov For this compound, this would ideally involve the direct conversion of a simple substrate like sucrose into the final product without isolating the cellobiose intermediate. Such a process would likely be a chemo-enzymatic cascade, integrating the biocatalytic synthesis of cellobiose with the catalytic hydrogenation to this compound.

While one-pot strategies for converting cellulose or distiller's grains into biofuels and other chemicals are being developed rsc.orgsandia.gov, a direct one-pot bioconversion from sucrose to this compound is still an emerging area. The successful development of whole-cell biocatalysts for producing high titers of cellobiose is a critical foundational step. nih.govnih.gov The next challenge lies in integrating this biocatalytic step with a compatible chemical hydrogenation catalyst (like the Ru-based systems) in a single vessel, which would require careful optimization of reaction conditions (e.g., temperature, pH, pressure) to accommodate both the enzymatic and chemical transformations simultaneously.

Optimization of Heterogeneous Catalyst Systems (e.g., Ruthenium-based catalysts on mesoporous carbon supports)

Biocatalytic Production of this compound Precursors (e.g., Cellobiose from Sucrose)

Isotopic Labeling Approaches for Tracer and Metabolic Studies

Isotopic labeling is a powerful technique used in metabolomics to trace the metabolic fate of compounds, elucidate biochemical pathways, and measure metabolic fluxes. frontiersin.orgnumberanalytics.com By replacing certain atoms in a molecule with their stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), scientists can track the molecule's journey through a biological system using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.gov

Although specific studies on the isotopic labeling of this compound are not widely documented, the established principles of metabolomics can be directly applied. numberanalytics.com To study the metabolism of this compound, one could synthesize it from isotopically enriched precursors. For instance, using ¹³C-labeled glucose in the biocatalytic synthesis of cellobiose would result in ¹³C-labeled cellobiose. Subsequent hydrogenation would yield ¹³C-labeled this compound.

When this labeled this compound is introduced into a biological system, its metabolic products will also contain the ¹³C label. frontiersin.org Analysis of the mass isotopomer distributions in downstream metabolites can reveal:

Metabolic Pathways: Identifying which metabolites become labeled confirms their position downstream of this compound in a metabolic network. nih.gov This can help discover novel metabolic pathways. nih.gov

Metabolic Fluxes: Quantifying the rate of isotope incorporation provides a measure of the flux through specific pathways, offering insight into the dynamic response of metabolism to various stimuli or pathological conditions. frontiersin.org

Metabolite Identification: Isotopic labeling can help to unambiguously identify metabolites by distinguishing between isobars (molecules with the same nominal mass but different elemental compositions). mdpi.com

Such studies are invaluable for understanding the biological roles and effects of this compound, particularly in areas like gut microbiome research where it may serve as a substrate for beneficial bacteria. ontosight.ai

Synthesis of this compound Analogues and Structurally Modified Derivatives

The generation of this compound analogues and structurally modified derivatives is a critical area of research, aimed at tailoring the molecule's physicochemical properties for specific applications. Methodologies for creating these novel compounds can be broadly categorized into chemical, enzymatic, and chemoenzymatic strategies, each offering distinct advantages in terms of selectivity, yield, and the complexity of the resulting structures. These approaches often leverage the reactive hydroxyl groups on the this compound backbone or modify the initial substrates prior to synthesis.

The synthesis of this compound itself is a key precursor step, typically achieved through the hydrogenation of cellobiose. In this reaction, the aldehyde group of the reducing glucose unit in cellobiose is reduced to a primary alcohol, forming the glucitol moiety of this compound. Research has shown that this conversion can be efficiently catalyzed. For instance, using a Ruthenium-on-carbon (Ru/C) catalyst in combination with a heteropoly acid, cellobiose can be hydrogenated to form this compound. rug.nl Kinetic studies indicate that at lower reaction temperatures, the preferred pathway is the initial hydrogenation of the reducing end to yield this compound, which is subsequently hydrolyzed. rug.nl One study demonstrated that at shorter reaction times (0.5 hours), a significant selectivity of 41% for this compound could be achieved from cellobiose. rug.nl

Table 1: Catalytic Hydrogenation of Cellobiose to this compound This table summarizes reaction conditions for the synthesis of this compound, highlighting the significant yield achieved at a short reaction time.

Starting Material Catalyst Reaction Time Product Selectivity Reference
Cellobiose Ru/C & Heteropoly Acid 0.5 hours This compound (41%) rug.nl

Structural modifications of the this compound molecule primarily involve targeting its numerous hydroxyl groups. These modifications can alter properties such as solubility, hydrophobicity, and reactivity for further functionalization. Methodologies are often adapted from well-established cellulose chemistry. sciopen.comchalmers.se

Chemical Derivatization:

Esterification: This process introduces an ester functional group by reacting the hydroxyl groups with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). sciopen.com For example, reacting this compound with lauroyl chloride or succinic anhydride (B1165640) could yield lipophilic derivatives with altered solubility in non-polar solvents. sciopen.com

Etherification: The formation of ether linkages can introduce a wide variety of functional groups. Cationization, for instance, can be achieved through oxirane-mediated etherifications, introducing reactive moieties or permanent positive charges to the molecule's backbone. chalmers.se

Silylation: Modification with organosilanes, such as octyltriethoxysilane, can effectively change the surface character of the molecule from hydrophilic to more hydrophobic. mdpi.com This is a common strategy for improving the dispersion of polysaccharide-based materials within hydrophobic polymer matrices. mdpi.com

Oxidation: Selective oxidation of the primary and secondary hydroxyl groups can convert them into aldehydes, ketones, or carboxylic acids. sciopen.com This introduces new functionalities for subsequent covalent bonding or alters the molecule's charge and chelating properties.

Pegylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a chemical modification technique used to alter the properties of molecules. google.com Applying this to this compound could enhance its solubility and modify its biological interaction profile.

Table 2: Potential Chemical Modifications for Generating this compound Derivatives This interactive table outlines various chemical modification strategies that can be applied to this compound, based on established polysaccharide chemistry.

Modification Type Reagent Class Functional Group Introduced Potential Property Change
Esterification Acyl Halides / Anhydrides Ester (e.g., -O-C(=O)R) Increased hydrophobicity, altered polarity
Etherification Alkyl Halides / Epoxides Ether (e.g., -O-R) Varied; can increase hydrophilicity or hydrophobicity
Cationization Quaternary Ammonium Epoxides Quaternary Ammonium Increased water solubility, positive surface charge
Silylation Organosilanes Silyl Ether (e.g., -O-SiR₃) Increased hydrophobicity, reduced polarity
Oxidation Oxidizing Agents (e.g., TEMPO) Carbonyl / Carboxyl Increased reactivity, negative charge (carboxyl)
Pegylation Activated Polyethylene Glycol Polyether Chain Increased hydrophilicity and aqueous solubility

Enzymatic and Chemoenzymatic Synthesis:

Enzymatic approaches offer high regioselectivity and stereoselectivity, which are often difficult to achieve through purely chemical means. rsc.org

Enzyme-Catalyzed Acylation: Lipases can be used in non-aqueous environments to catalyze the esterification of carbohydrates with fatty acids, creating lipophilic derivatives. rsc.org This method could be applied to this compound to synthesize novel amphiphilic structures, such as a malvidin-3-glucoside–oleic acid ester derivative. rsc.org

Glycosylation: Chemoenzymatic strategies can be employed where building blocks are first synthesized chemically and then assembled or modified using enzymes. nih.gov For example, a this compound derivative could serve as an acceptor for glycosyltransferases, enabling the synthesis of more complex oligosaccharide alditols with defined linkages and structures. One-pot multienzyme (OPME) systems are particularly powerful for building up complex carbohydrate structures from simpler, sometimes chemically modified, precursors. nih.gov

These advanced synthetic methodologies provide a robust toolkit for generating a diverse library of this compound analogues and derivatives. By precisely tuning the molecular structure, new compounds can be developed with properties tailored for advanced applications in materials science and biotechnology.

Enzymatic and Microbial Metabolism of Cellobiotol

Bioconversion Pathways and Enzymatic Degradation Profiles

The bioconversion of cellobiotol is intrinsically linked to the metabolism of cellulose (B213188), the most abundant polysaccharide on Earth. The degradation of cellulose by microbial enzymes primarily yields cellobiose (B7769950), which can then be subject to further enzymatic modification, including reduction to this compound.

Characterization of Microorganism-Specific Metabolic Fates (e.g., Saccharophagus degradans, Aspergillus carbonarius, Corynebacterium glutamicum)

The metabolic handling of this compound and its precursor, cellobiose, varies among microorganisms and is tailored to their ecological niche and enzymatic machinery.

Saccharophagus degradans : This marine gammaproteobacterium is renowned for its ability to degrade at least ten different types of complex polysaccharides, including crystalline cellulose. psu.eduplos.orgdoe.gov Its genome encodes a comprehensive suite of enzymes for this purpose, notably lacking cellobiohydrolases but featuring multiple endoglucanases, β-glucosidases, and, unusually for an aerobic bacterium, cellobiose phosphorylases. psu.edunih.govnih.gov The primary product of its cellulose degradation is cellobiose, which is then catabolized both extracellularly and intracellularly through hydrolytic and phosphorolytic pathways. nih.gov While this robust cellobiose-metabolizing system is well-documented, specific pathways for the direct utilization or production of this compound by S. degradans have not been reported in the reviewed scientific literature.

Aspergillus carbonarius : This fungal species is widely known as a plant pathogen, particularly on grapes, and as a producer of the mycotoxin ochratoxin A. frontiersin.orgmdpi.com Its metabolism is often studied in the context of pathogenicity, secondary metabolite production, and its response to environmental factors like pH. frontiersin.orgnih.gov While some strains can degrade lignocellulosic biomass, specific enzymatic pathways for the metabolism of cellobiose or this compound are not well-characterized in available research. jmbfs.org

Corynebacterium glutamicum : As a key organism in industrial biotechnology, C. glutamicum is used for the production of amino acids and has been engineered to utilize a wide array of carbon sources. nih.govmdpi.com Its natural metabolic capabilities have been expanded through metabolic engineering to include the utilization of cellobiose and various sugar alcohols (polyols) such as mannitol (B672) and arabitol. nih.govresearchgate.net The metabolism of arabitol and mannitol in C. glutamicum proceeds via specific transporters and polyol dehydrogenases. nih.gov For instance, the enzyme mannitol 2-dehydrogenase is essential for both D-arabitol and D-mannitol catabolism. nih.gov This provides a functional paradigm for how this compound could be metabolized. However, despite its engineered capacity to use cellobiose, direct metabolism of this compound by C. glutamicum has not been documented.

MicroorganismKnown Related Metabolic ActivityDirect this compound Metabolism Documented?Key Enzymes/Pathways
Saccharophagus degradans Potent degradation of cellulose to cellobiose; Hydrolytic and phosphorolytic catabolism of cellobiose. nih.govnih.govNoEndoglucanases, β-Glucosidases (Bgl3C, Ced3A, Bgl1A, etc.), Cellobiose Phosphorylases (Cep94A, Cep94B). nih.gov
Aspergillus carbonarius General degradation of plant biomass; production of secondary metabolites (e.g., ochratoxin A). frontiersin.orgjmbfs.orgNoData not available in reviewed literature.
Corynebacterium glutamicum Engineered to utilize cellobiose; metabolizes other polyols (e.g., arabitol, mannitol). nih.govresearchgate.netNoEngineered β-glucosidases for cellobiose; Mannitol 2-dehydrogenase (MtlD) for polyol catabolism. nih.gov

Role in Cellulose and Complex Polysaccharide Catabolism (e.g., Agarose (B213101) degradation)

The catabolism of complex polysaccharides is a fundamental biological process for carbon cycling.

Cellulose Catabolism : The enzymatic breakdown of cellulose is classically understood as a three-step process involving endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases. numberanalytics.comcabidigitallibrary.org This pathway liberates cellobiose from the cellulose chain, which is subsequently hydrolyzed to glucose. nih.gov this compound is not considered a canonical intermediate in this central degradative pathway. However, its detection in metabolomic analyses of plants and organisms interacting with plant matter suggests it may function as a specialized metabolite. oup.comlsu.edu For example, this compound accumulation has been observed in grapevine tissues under water-deficit stress, where polyols can act as osmoprotectants. oup.comoup.comresearchgate.net This suggests that under certain physiological conditions, cellobiose may be shunted from direct catabolism and reduced to this compound, possibly to regulate osmotic potential or redox balance.

Agarose Catabolism : The degradation of agarose, a major component of red algae cell walls, proceeds through a distinct enzymatic pathway. Microorganisms like Saccharophagus degradans utilize agarases to break down agarose into its constituent monomers, D-galactose and 3,6-anhydro-α-L-galactose. plos.org There is no evidence in the scientific literature to suggest that this compound is an intermediate or product of agarose metabolism.

Microbial Fermentation Pathways and Short-Chain Organic Product Generation

Microbial fermentation of carbohydrates is a key source of various bioactive molecules, including short-chain fatty acids (SCFAs).

Dietary fibers that escape digestion are fermented by gut microbiota into SCFAs, primarily acetate, propionate, and butyrate. sochob.clfrontiersin.org This process typically involves the hydrolysis of polysaccharides to monosaccharides, which then enter central fermentative pathways. Research indicates that the fermentation of this compound can lead to an increase in the levels of SCFAs, which are vital for maintaining gut health.

The general pathway involves the conversion of sugars to pyruvate (B1213749) via glycolysis. Pyruvate then serves as a critical node, being converted into various end-products depending on the microbial species and redox conditions.

Acetate can be produced from pyruvate via acetyl-CoA. sochob.cl

Butyrate is typically formed from the condensation of two acetyl-CoA molecules. sochob.cl

Propionate can be generated via several routes, including the succinate (B1194679) and acrylate (B77674) pathways. sochob.clnih.gov

While specific pathways for this compound fermentation are not deeply characterized, studies on the closely related cellobiose show that it can be efficiently fermented by engineered microbes. For instance, recombinant Saccharomyces cerevisiae can ferment cellobiose into lactic acid with high yields. nih.gov This demonstrates that disaccharides from cellulose can be readily channeled into pathways that generate short-chain organic products.

Enzymology of this compound Interconversions

The formation and breakdown of this compound are governed by oxidoreductase enzymes that catalyze the interconversion between a sugar and its corresponding sugar alcohol.

Identification and Characterization of Enzymes Involved in this compound Formation

The synthesis of this compound from cellobiose is a reduction reaction. It requires an enzyme capable of reducing the aldehyde group of the terminal glucose residue in cellobiose to a primary alcohol. This reaction is catalyzed by enzymes belonging to the aldose reductase or polyol dehydrogenase families, utilizing cofactors such as NADPH or NADH.

While a specific "cellobiose reductase" has not been extensively characterized in the specified microorganisms, the principle is well-established from studies of other polyols. For example, in many organisms, sorbitol and mannitol are formed from the reduction of fructose (B13574), a reaction catalyzed by polyol dehydrogenases. oup.comoup.com In engineered plants, the expression of the E. coli mannitol-1-phosphate dehydrogenase (mtlD) gene leads to the accumulation of mannitol, confirming that a single dehydrogenase can drive polyol synthesis. oup.com Therefore, the formation of this compound in a microbial or plant cell would be dependent on the presence and activity of a suitable dehydrogenase/reductase with affinity for cellobiose.

Functional Analysis of Enzymes Catalyzing this compound Catabolism

The catabolism of this compound would involve its oxidation back to cellobiose, a reaction catalyzed by a polyol dehydrogenase (or a specific This compound dehydrogenase ). This would channel the carbon into the well-established cellobiose degradation pathways.

Several related enzymes provide insight into this potential catalytic step:

Polyol Dehydrogenases : These enzymes catalyze the reversible oxidation of polyols. In Corynebacterium glutamicum, a mannitol 2-dehydrogenase (MtlD) is critical for the catabolism of the polyols D-arabitol and D-mannitol. nih.gov A similar enzyme with specificity for this compound would be required for its utilization.

Cellobiose Dehydrogenase (CDH) : Found widely in wood-degrading fungi, CDH is an extracellular enzyme that oxidizes cellobiose to cellobiono-1,5-lactone. asm.orgresearchgate.net Although its substrate is cellobiose, not this compound, CDH is a key enzyme in the oxidative degradation of cellulose, often working in concert with lytic polysaccharide monooxygenases (LPMOs) to enhance the breakdown of crystalline cellulose. researchgate.net

The functional analysis of these analogous enzymes suggests that this compound catabolism is enzymatically feasible, relying on a specific polyol dehydrogenase to convert it into a substrate that can enter mainstream carbohydrate metabolism.

Enzyme TypeReactionSubstrate(s)Product(s)Analogous/Related Characterized Enzymes
Aldose Reductase / Polyol Dehydrogenase ReductionCellobiose, NAD(P)HThis compound, NAD(P)⁺Mannitol Dehydrogenase (reduces fructose to mannitol). oup.com
Polyol Dehydrogenase OxidationThis compound, NAD(P)⁺Cellobiose, NAD(P)HMannitol 2-Dehydrogenase (MtlD) from C. glutamicum (oxidizes mannitol and arabitol). nih.gov
Cellobiose Dehydrogenase (CDH) OxidationCellobiose, Electron AcceptorCellobiono-1,5-lactone, Reduced AcceptorCDH from various fungi (e.g., Ceriporiopsis subvermispora). asm.orgresearchgate.net

Kinetic, Structural, and Mechanistic Studies of Associated Enzymes

While direct enzymatic studies on this compound are not extensively detailed in current literature, significant insights can be drawn from research on cellobiose dehydrogenase (CDH), the enzyme responsible for the metabolism of its precursor, cellobiose. CDH (EC 1.1.99.18) is a key extracellular enzyme secreted by many fungi, particularly white-rot fungi, to aid in the degradation of lignocellulose. wikipedia.orgnih.gov It catalyzes the oxidation of cellobiose to cellobiono-1,5-lactone. wikipedia.org

Structural Characteristics: Cellobiose dehydrogenase is a complex, two-domain hemoflavoenzyme. osti.gov The two domains, a dehydrogenase (DH) domain and a cytochrome (CYT) domain, are connected by a flexible linker. osti.gov

Cytochrome (CYT) Domain: This domain contains a heme b cofactor and is responsible for electron transfer. nih.govosti.gov The heme iron exhibits an unusual axial coordination by a histidine and a methionine residue, which is crucial for the electron transfer mechanism. wikipedia.org The domain's structure resembles that of the variable heavy chain of an antibody Fab fragment. wikipedia.org

Structural analyses of the full-length enzyme from various fungal sources, such as Crassicarpon hotsonii and Myriococcum thermophilum, provide a comprehensive picture of the conformers that govern the electron transfer between the redox centers. wikipedia.orgosti.gov

Interactive Table: Structural Features of Cellobiose Dehydrogenase (CDH)

Feature Description Associated Domain Cofactor Reference
Overall Structure Two-domain enzyme connected by a flexible linker. N/A FAD, Heme b osti.gov
Dehydrogenase Fold Belongs to the glucose-methanol-choline (GMC) oxidoreductase family. DH FAD researchgate.net
Cytochrome Fold Resembles the variable heavy chain of an antibody Fab fragment. CYT Heme b wikipedia.org
DH Active Site Binds the carbohydrate substrate for oxidation. DH FAD wikipedia.org
CYT Redox Center Mediates electron transfer to external acceptors. CYT Heme b wikipedia.org
Heme Coordination Unusual axial coordination by a histidine and a methionine residue. CYT Heme b wikipedia.org

Mechanistic Insights: The catalytic mechanism of CDH involves two main half-reactions. In the reductive half-reaction, the DH domain catalyzes the oxidation of cellobiose. osti.gov Structural studies with inhibitors like cellobiono-1,5-lactam suggest a mechanism where a conserved histidine residue in the active site acts as a general base. osti.gov This histidine abstracts a proton from the substrate's anomeric hydroxyl group, facilitating the transfer of a hydride from the C1 carbon to the FAD cofactor, reducing it to FADH₂. osti.gov

Following the reduction of FAD, an interdomain electron transfer (IET) occurs, shuttling the electrons from the FADH₂ in the DH domain to the heme cofactor in the CYT domain. osti.gov Rapid kinetics analysis has shown that this IET requires a "closed" conformational state of the enzyme, where the domains are brought into close proximity. osti.gov From the reduced heme, electrons can then be transferred to a final acceptor, such as lytic polysaccharide monooxygenases (LPMOs), which are copper-dependent enzymes involved in the oxidative cleavage of cellulose. osti.gov

Kinetic Properties: Kinetic studies on CDH have primarily focused on its natural substrate, cellobiose, and other disaccharides. wikipedia.org The enzyme exhibits high catalytic efficiency for cellobiose, cello-oligosaccharides, and lactose. wikipedia.org It is subject to substrate inhibition at high concentrations of cellobiose, which may act as a regulatory mechanism to prevent excessive conversion of cellobiose to cellobionic acid, thereby avoiding energy loss for the fungus. wikipedia.org While specific kinetic parameters (K_m, V_max) for this compound are not well-documented, the enzymes involved in its metabolism would likely be alcohol dehydrogenases or polyol dehydrogenases, which would catalyze its conversion.

This compound as a Modulator of Microbial Ecosystems

Impact on Soil Microbiome Composition and Functional Dynamics

This compound, as a component of plant root exudates, can significantly influence the composition and functional dynamics of the soil microbiome. Research has demonstrated that when added to soil, this compound acts as a modulator, directly influencing the microbial community.

A key study revealed that this compound was one of four compounds that showed a significant positive correlation with a higher number of operational taxonomic units (OTUs) in the soil. researchgate.net This suggests that the presence of this compound can enhance microbial diversity. The study identified several bacterial genera whose abundance was positively correlated with this compound concentration, indicating that these microbes may utilize this compound as a carbon and energy source, leading to their proliferation. researchgate.net This modulation of the microbiome can have broader implications for plant health and productivity, as the rhizosphere microbiome plays critical roles in nutrient cycling and stress protection. researchgate.net

Interactive Table: Bacterial Genera Correlated with this compound in Soil

Genus Correlation with this compound Potential Role Reference
Burkholderia Positive Plant growth promotion, organic compound degradation researchgate.net
Variovorax Positive Bioremediation, plant-associated growth researchgate.net
Pseudomonas Positive Organic acid production, biocontrol, phosphate (B84403) solubilization researchgate.net
Pseudocardineae Positive Soil dwelling, part of Actinobacteria researchgate.net
Frankineae Positive Nitrogen fixation (in association with plants) researchgate.net
Skermanella Positive Soil and rhizosphere dweller researchgate.net

Substrate Utilization Patterns by Specific Bacterial and Fungal Species

The presence and metabolism of this compound in various environments are closely tied to its utilization by specific microorganisms. Both bacteria and fungi have been identified as key players in the turnover of this compound.

Bacterial Utilization: Several bacterial species, particularly those found in the soil and plant rhizosphere, appear to utilize this compound. The strong positive correlation between this compound and the abundance of genera like Pseudomonas, Burkholderia, and Variovorax in soil strongly suggests its use as a substrate by these bacteria. researchgate.net

Pseudomonas species are well-known for their metabolic versatility and their ability to utilize a wide range of organic compounds as carbon sources. sigmaaldrich.com Their association with this compound points to its role as a nutrient supporting their growth in the rhizosphere. uky.edu

Burkholderia species are also metabolically diverse and are found in a variety of ecological niches, including soil. researchgate.netnih.gov Their correlation with this compound suggests they are active in its metabolism within the soil ecosystem. researchgate.net

Fungal Utilization: Fungi are primary decomposers of plant biomass and play a central role in the metabolism of cellulose and related compounds. mdpi.comwikipedia.org They are the main producers of cellobiose dehydrogenase (CDH), the enzyme that oxidizes cellobiose. nih.gov Given that this compound is the reduced form of cellobiose, its metabolic fate is intrinsically linked to fungal activity. Fungi that degrade cellulose will inevitably encounter and likely metabolize this compound. For instance, studies have shown that fungal presence can alter the levels of this compound in plant-microbe interactions. researchgate.net Edible fungi like Termitomyces clypeatus are known producers of CDH, highlighting the importance of this enzyme in the fungal kingdom for breaking down plant-derived polysaccharides. nih.gov

Interactive Table: Microbes Associated with this compound Metabolism

Kingdom Genus/Group Evidence of Association Environment Reference
Bacteria Pseudomonas Positive correlation in soil; general metabolic versatility. Soil, Rhizosphere researchgate.netuky.edu
Bacteria Burkholderia Positive correlation in soil; metabolic diversity. Soil, Rhizosphere researchgate.netresearchgate.net
Bacteria Variovorax Positive correlation in soil. Soil, Rhizosphere researchgate.net
Fungi White-rot fungi Primary producers of Cellobiose Dehydrogenase (CDH). Lignocellulosic biomass wikipedia.org
Fungi Termitomyces Produces high levels of CDH. Lignocellulosic biomass nih.gov
Fungi Alternaria Influences this compound levels in plant interactions. Plant-associated researchgate.net

Biological Roles and Physiological Significance in Non Human Systems

Involvement in Plant Metabolism and Environmental Stress Adaptation

Cellobiotol plays a multifaceted role in plant physiology, contributing to fundamental metabolic processes and adaptive responses to challenging environmental conditions. Its involvement spans from cell wall dynamics to stress mitigation strategies.

This compound is presumed to be involved in plant cell wall carbohydrate metabolism wikipedia.org. Plant cell walls are complex structures primarily composed of polysaccharides such as cellulose (B213188), hemicellulose, and pectin, which are crucial for maintaining structural integrity and facilitating growth escholarship.orgucdavis.edu. Carbohydrate metabolism is vital for plant cell elongation and expansion escholarship.org. During seed germination, sugars like sucrose (B13894), trehalose, and this compound are identified as main metabolites, underscoring the important role of sugars in this critical developmental process.

This compound accumulates in plants in response to abiotic stresses, contributing to physiological adjustments that enhance stress tolerance. In studies on white clover (Trifolium repens), a salt-tolerant genotype (Trp004) accumulated higher levels of various organic metabolites, including this compound, compared to a salt-sensitive genotype (Korla, KL) when subjected to salt stress wikipedia.org. This accumulation of organic metabolites assists in maintaining critical cellular functions under stress conditions wikipedia.org.

The accumulation of this compound, alongside other organic metabolites, is directly linked to the maintenance of osmotic adjustment and cellular metabolic homeostasis in plants under stress wikipedia.org. Osmotic adjustment is a crucial adaptive mechanism where plants accumulate solutes within their cells to lower osmotic potential, thereby maintaining turgor pressure and preventing wilting in water-limited or saline environments. This process is essential for preserving cellular water balance and allowing continued metabolic activity under stress.

Table 1: Role of this compound and Other Metabolites in Salt Tolerance of White Clover

Metabolite CategorySpecific Metabolites (Examples)Role in Salt Tolerance (White Clover)Reference
SugarsThis compound, Tagatose, Fructose (B13574), Glucoheptose, Cellobiose (B7769950), MelezitoseContributes to osmotic adjustment, energy supply, ROS homeostasis, and cellular metabolic homeostasis wikipedia.org
Organic AcidsGlycolic acid, Succinic acid, Fumaric acid, Malic acid, Linolenic acid, cis-Sinapic acidContributes to osmotic adjustment, energy supply, ROS homeostasis, and cellular metabolic homeostasis wikipedia.org
Amino AcidsSerine, L-allothreonine, 4-aminobutyric acidContributes to osmotic adjustment, energy supply, ROS homeostasis, and cellular metabolic homeostasis wikipedia.org
Other MetabolitesMyo-inositol, Arabitol, Galactinol, StigmasterolContributes to osmotic adjustment, energy supply, ROS homeostasis, and cellular metabolic homeostasis wikipedia.org

Root exudates, a diverse array of compounds released by plant roots into the soil, serve as a critical communication medium between plants and the rhizosphere microbial community. These exudates include primary and secondary metabolites such as sugars, organic acids, amino acids, and polyols. They play a significant role in shaping the composition and function of the rhizosphere microbiome, influencing nutrient acquisition, plant growth, and adaptation to environmental stresses. While this compound is a sugar alcohol and a metabolite found in plants, direct research findings explicitly detailing its specific role as a root exudate in modulating rhizosphere microbial communities were not identified in the provided search results. However, as part of the broader category of sugars and metabolites, it is plausible that it could contribute to the complex interactions within the rhizosphere.

This compound has been implicated as a potential plant defense metabolite. In a metabolomics study investigating the response of Phoenix canariensis to red palm weevil (Rhynchophorus ferrugineus) attack, this compound was identified among compounds selectively affected during the initial stage of infestation. These compounds, which are upstream events in phenylpropanoid, terpenoid, and alkaloid biosynthesis, could serve as potential markers for early detection of RPW attack. This suggests a role for this compound in the plant's metabolic reprogramming in response to pest challenges, aligning with the general understanding that plants synthesize various secondary metabolites as defense mechanisms against herbivores and pathogens.

Interplay with Root Exudates and Rhizosphere Microbial Community Modulation

Occurrence and Functional Context in Invertebrate Physiology

Currently, specific detailed research findings on the occurrence and functional context of this compound in invertebrate physiology are limited in the provided search results. While general invertebrate physiology and the impact of environmental changes on marine invertebrates have been studied, no direct mentions of this compound's specific roles or presence within invertebrate systems were identified.

Metabolomic Profiling during Developmental Stages (e.g., Molt in Crustaceans)

Metabolomic profiling studies have illuminated the dynamic involvement of this compound in critical developmental processes in non-human organisms. A notable example is its role during the pubertal molt of crustaceans, a metabolically demanding stage essential for growth and reproduction. Research on the mud crab (Scylla paramamosain) revealed significant alterations in serum carbohydrate metabolites, including this compound, following pubertal molt. Compared to the pre-molt stage, this compound levels, along with other carbohydrates such as glucose, 2-deoxy-D-galactose, allose, 1,4-dideoxy-1,4-imino-D-arabinitol, and alpha-D-glucosamine 1-phosphate, were significantly decreased in the post-molt serum nih.govglycosmos.org. This reduction suggests that these free sugars, including this compound, are actively consumed as energy sources to fuel the extensive physiological transformations associated with molting. nih.govglycosmos.org

Molting in crustaceans is a complex process that requires substantial energy expenditure for processes such as old exoskeleton shedding, new cuticle formation, and water absorption for body expansion metabolomicsworkbench.orgnih.gov. The hepatopancreas, a central organ in crustaceans, plays a crucial role in nutrient metabolism and energy production to support these high energy demands metabolomicsworkbench.org. The observed decrease in circulating this compound indicates its mobilization and utilization during this critical developmental phase. nih.govglycosmos.org

The crustacean hyperglycemic hormone (CHH), a multifaceted neuropeptide, is known to regulate carbohydrate and lipid metabolism, as well as molting and metamorphosis in crustaceans. Studies involving the silencing of CHH gene expression have indicated that a compromised carbohydrate supply can result, highlighting the intricate hormonal control over metabolic pathways during these stages. mpg.de

The following table summarizes the observed changes in key carbohydrate metabolites in the serum of Scylla paramamosain during pubertal molt:

Table 1: Changes in Serum Carbohydrates during Pubertal Molt in Scylla paramamosain

MetabolitePre-Molt (Mean ± SD)Post-Molt (Mean ± SD)p-valueChange Post-Molt
Glucose(Data not provided)(Data not provided)< 0.05Decreased
2-deoxy-D-galactose(Data not provided)(Data not provided)< 0.05Decreased
Allose(Data not provided)(Data not provided)< 0.05Decreased
This compound(Data not provided)(Data not provided)< 0.05Decreased
1,4-dideoxy-1,4-imino-D-arabinitol(Data not provided)(Data not provided)< 0.05Decreased
Alpha-D-glucosamine 1-phosphate(Data not provided)(Data not provided)< 0.01Decreased

Note: Specific mean ± SD values for pre- and post-molt concentrations were not provided in the source, but the significant decrease was explicitly stated. nih.govglycosmos.org

Interrelationship with Carbohydrate and Lipid Metabolic Pathways

This compound's interrelationship with metabolic pathways extends beyond crustacean development, particularly within plant systems and general carbohydrate metabolism. It is presumed to be involved in cell wall carbohydrate metabolism in plants citeab.comctdbase.org.

In white clover (Trifolium repens), this compound has been identified as an organic metabolite contributing to the plant's stress tolerance. Salt-tolerant varieties of white clover exhibited significantly higher contents of this compound compared to salt-sensitive varieties, both under optimal conditions and, more pronouncedly, under salt stress citeab.comctdbase.org. This accumulation suggests that this compound plays a role in maintaining osmotic adjustment, providing energy supply, and ensuring cellular metabolic homeostasis in response to environmental stressors like salinity. citeab.comctdbase.org

The following table illustrates the comparative accumulation of this compound and other organic metabolites in salt-tolerant (Trp004) versus salt-sensitive (KL) white clover under salt stress:

Table 2: Accumulation of this compound and Other Metabolites in White Clover under Salt Stress

MetaboliteSalt-Tolerant (Trp004) ContentSalt-Sensitive (KL) ContentSignificance Under Salt Stress
Myo-inositolSignificantly HigherLowerYes
ArabitolSignificantly HigherLowerYes
GalactinolSignificantly HigherLowerYes
This compoundSignificantly HigherLowerYes
StigmasterolSignificantly HigherLowerYes

Note: Data indicates relative content based on qualitative descriptions of "significantly higher" from the source. citeab.comctdbase.org

Furthermore, in Arabidopsis thaliana, this compound levels were found to be influenced by genetic manipulation of the METABOLIC NETWORK MODULATOR 1 (MNM1) gene. This suggests that MNM1 plays a role in mediating the temporal partitioning of sugars within the Arabidopsis leaf, with this compound being part of this affected sugar network.

Regarding lipid metabolism, while carbohydrates like this compound are consumed for energy during demanding processes such as crustacean molting, and lipids are also mobilized as significant energy reserves during these times nih.govglycosmos.orgmetabolomicsworkbench.org, the direct influence of this compound on lipid metabolic pathways in non-human systems is not extensively detailed in the provided research. In Arabidopsis thaliana, genetic alterations affecting this compound and other sugars had "no apparent effect on lipid metabolism." However, general metabolic shifts involving both carbohydrate and lipid profiles have been observed in other non-human contexts, such as in rats under sleep restriction, where this compound levels increased alongside significant changes in lipid metabolism, indicating a broader metabolic response.

Advanced Analytical Methodologies for Cellobiotol Research

State-of-the-Art Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry (MS) forms the cornerstone of modern metabolomics and quantitative analysis, providing robust platforms for Cellobiotol research.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) is a powerful technique for untargeted metabolite profiling, allowing for the comprehensive detection and semi-quantification of a wide range of small molecular metabolites, typically those with molecular weights below 650 daltons. This includes compounds such as sugars, amino acids, and organic acids, which are often derivatized to enhance their volatility for GC analysis. nih.gov

GC-TOF MS is particularly valued for its high sensitivity, broad metabolome coverage, and accurate mass measurement capabilities, making it suitable for exploring global metabolic changes in biological samples. nih.govmdpi.comcreative-proteomics.com In untargeted metabolomics studies, GC-TOF MS platforms can identify hundreds of known compounds and detect numerous additional unidentified signals, providing a panoramic view of the metabolic state. nih.govplos.orgmdpi.com For example, GC-TOF MS has been successfully applied to analyze metabolite profiles in various biological matrices, including plasma, liver, colon, and feces, to investigate metabolic disturbances. mdpi.com It has been instrumental in studies exploring changes in plant metabolites under stress conditions and identifying biomarkers in diseases like hepatocellular carcinoma. plos.orgmdpi.com While specific detailed research findings on this compound using untargeted GC-TOF MS profiling are not extensively documented in public search results, the technique's general applicability to sugar alcohols and its comprehensive profiling capabilities make it highly relevant for discovering novel pathways or conditions affecting this compound metabolism.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method for the targeted and precise quantification of specific metabolites like this compound. This technique offers unparalleled sensitivity and specificity, making it ideal for accurately measuring compounds even at trace levels within complex biological matrices. mdpi.commdpi.comwellcomeopenresearch.orgnih.gov

LC-ESI-MS/MS methods typically employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, where specific precursor ions are fragmented, and characteristic product ions are monitored. This highly selective detection minimizes interference from co-eluting compounds, ensuring accurate quantification. creative-proteomics.commdpi.com Advances in LC-MS/MS, such as fast polarity switching and scheduled SRM, have significantly enhanced metabolome coverage and throughput, allowing for the simultaneous quantification of a large number of metabolites in a single run. mdpi.com For instance, robust LC-MS/MS methods have been developed and validated for quantifying over 200 mammalian metabolites from diverse compound classes in plasma, demonstrating their broad applicability in biomedical research. mdpi.com The inherent advantages of LC-ESI-MS/MS, including its ability to handle polar and non-polar compounds and its high resolution, position it as a critical tool for the accurate and sensitive quantification of this compound in various research applications. creative-proteomics.com

The vast and complex datasets generated by chromatographic-mass spectrometric techniques necessitate the application of advanced chemometric approaches for effective data interpretation. Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are two widely used multivariate statistical methods in metabolomics.

OPLS-DA, a supervised discriminant analysis method, is particularly powerful for identifying differences between two groups and pinpointing the specific variables (metabolites) responsible for these distinctions. It achieves this by separating the systematic variation in the data into two parts: one that is correlated with the class distinction (predictive component) and another that is orthogonal or unrelated to it (orthogonal components). sartorius.commetwarebio.comlipotype.com This orthogonal filtering enhances the interpretability of the model, making it easier to identify discriminatory metabolites. unl.ptmetwarebio.com

In the context of this compound research, chemometric approaches have yielded significant findings. For example, in a study investigating metabolic changes in diabetic NOD mice, Orthogonal Partial Least Squares-Discriminant Analysis (O-PLS-DA) was employed to identify key metabolic markers. This compound was identified as one of the top descriptors distinguishing diabetic from non-diabetic animals, indicating an increase in its levels in the diabetic group. escholarship.org This highlights the utility of OPLS-DA in uncovering significant metabolic perturbations related to this compound in disease models.

Table 1: Example of Chemometric Finding for this compound

MetaboliteAnalytical MethodChemometric ApproachResearch Finding (Context)Citation
This compoundMetabolomicsOPLS-DAIncreased in diabetic NOD mice (identified as a top descriptor of malady) escholarship.org

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Targeted Quantification

Radiolabeled Tracer Methodologies for Metabolic Flux Analysis

Radiolabeled tracer methodologies, particularly those employing stable isotopes like Carbon-13 (C) and Carbon-14 (C), are indispensable for understanding the dynamic nature of metabolic pathways and quantifying metabolic fluxes. C Metabolic Flux Analysis (C-MFA) is considered the most comprehensive means of characterizing cellular metabolic states by providing quantitative information on intracellular reaction rates. nih.govfrontiersin.orgd-nb.info

In C-MFA experiments, a substrate labeled with a stable isotope (e.g., C-glucose or C-glutamine) is introduced into the biological system. As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. The distribution of this label within various metabolites is then measured, typically using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. By fitting these labeling patterns to a metabolic network model, the rates (fluxes) of individual reactions can be estimated. frontiersin.orgd-nb.info

Development of Specialized Spectroscopic and Bioanalytical Assays for this compound

Beyond the widely used chromatographic-mass spectrometric techniques, the development of specialized spectroscopic and bioanalytical assays can offer complementary insights into this compound. Bioanalytical assays encompass a broad range of methods designed for the qualitative and quantitative analysis of analytes in biological matrices. These services often include custom assay development, validation, and sample analysis, with applications spanning pharmacokinetics (PK), pharmacodynamics (PD), and biomarker analysis. veedalifesciences.comaltasciences.comardena.com

Such assays can be tailored to the unique physicochemical properties of this compound. While specific spectroscopic assays (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-transform infrared (FTIR) spectroscopy) developed solely for this compound are not detailed in the provided search results, these techniques are generally valuable for structural elucidation and characterization of carbohydrates and sugar alcohols. NMR, for instance, provides detailed information on the molecular structure and conformation, while FTIR can identify functional groups and provide insights into molecular interactions.

For this compound, specialized bioanalytical assays could involve the development of enzymatic assays for its detection or quantification, or the adaptation of existing spectrophotometric or fluorometric methods if a suitable enzymatic reaction or derivatization strategy can be identified. These assays would be designed to be highly sensitive and specific for this compound, enabling its detection in various biological samples, including those from in vitro studies or in vivo models. The development of such specialized assays would complement mass spectrometry-based approaches, offering alternative or high-throughput methods for specific research questions related to this compound.

Biotechnological and Industrial Applications of Cellobiotol Non Clinical Focus

Role in Biorefinery and Bioenergy Production Processes

The valorization of lignocellulosic biomass for the production of renewable fuels and chemicals is a critical area of research, and cellobiotol plays an indirect yet significant role within this framework.

Integration in Lignocellulosic Biomass Valorization Strategies

Lignocellulosic biomass, a complex polymeric network of cellulose (B213188), hemicellulose, and lignin, represents an abundant source for producing commodity and value-added chemicals fishersci.dk. The conventional method for obtaining cellobiose (B7769950), the precursor to this compound, involves the acid hydrolysis of cellulose guidetopharmacology.org. For instance, treating Pennisetum hydridum stalks with 55% H₂SO₄ at 55°C can yield 12.3 g/L of cellobiose alongside cellulose nanocrystals guidetopharmacology.org.

This compound's involvement in lignocellulosic biomass valorization extends to its presence as a metabolite in plants, where it has been observed to increase under stress conditions, such as excess boron or salt stress wikipedia.orgnih.govnih.govnih.govnih.gov. This suggests a role in plant stress responses, which could have implications for enhancing crop resilience and productivity, indirectly contributing to the efficiency of biomass feedstock wikipedia.orgnih.govnih.gov. Furthermore, this compound is presumed to be involved in cell wall carbohydrate metabolism nih.gov. Its correlation with specific microbial communities in soil also hints at its participation in plant-microbiome interactions and potentially in biomass decomposition or nutrient cycling massbank.eu.

Potential as a Precursor or Intermediate for Biofuels and Industrial Chemicals

The conversion of biomass-derived sugars and sugar alcohols into various industrial chemicals is a growing area. While direct conversion of this compound to specific biofuels or chemicals is not extensively detailed in the provided literature, its nature as a sugar alcohol, derived from a key biomass component (cellulose), suggests its potential as a platform molecule for further chemical transformations, similar to how cellobiose and glucose can be converted to sorbitol dsmz.de.

Contributions to Enzyme Engineering and Industrial Biocatalysis

Enzymes are central to the efficient breakdown of lignocellulosic biomass, and this compound is intrinsically linked to the products and processes of enzymatic hydrolysis.

Substrate or Product in Commercial Enzyme Production Systems

This compound is a product formed from cellobiose, which itself is a primary product of cellulose degradation by cellulase (B1617823) enzymes fishersci.dkwikipedia.org. Cellulases are a group of enzymes crucial for hydrolyzing cellulosic biomass into fermentable sugars, a foundational step in many biorefinery operations. While this compound is not explicitly described as a direct substrate for commercial enzyme production systems, its precursor, cellobiose, is enzymatically produced from sucrose (B13894) using engineered microbial strains, such as a recombinant Pichia pastoris strain co-displaying Bifidobacterium longum sucrose phosphorylase and Clostridium stercorarium cellobiose phosphorylase, achieving an 81.2% yield of cellobiose wikipedia.org. This compound is then produced from this enzymatically derived cellobiose guidetopharmacology.org. This places this compound as a downstream product of enzymatic processes aimed at biomass conversion.

Enhancement of Enzymatic Hydrolysis Efficiencies in Biomass Processing

Research has demonstrated that engineering strategies, such as the overexpression of beta-glucosidases in fungi like Penicillium oxalicum, can significantly boost the hydrolytic efficiency of cellulase cocktails. This leads to a substantial reduction in the enzyme loads required for saccharification of natural lignocellulosic materials, consequently lowering costs for biomass-based biofuel production. While this compound itself is a reduced form of cellobiose, its presence as a metabolite in biological systems, and its involvement in cell wall carbohydrate metabolism, suggest a complex interplay with enzymatic processes that could indirectly influence or be influenced by the efficiency of biomass processing nih.govnih.gov.

Utility in Novel Biomaterial Development and Functionalization

Information directly detailing the utility of this compound in novel biomaterial development and functionalization is limited in the provided research findings. While the broader field of industrial microbiology and biotechnology is actively researching biodegradable microbial polymers, such as bacterial cellulose, as environmentally friendly alternatives to fossil hydrocarbon-based plastics, a specific role for this compound in the development or functionalization of these materials is not explicitly outlined nih.gov.

This compound, being a sugar alcohol, belongs to a class of compounds that can sometimes serve as building blocks or modifiers in polymer chemistry. However, without direct research findings on its specific application in novel biomaterial development or functionalization, its utility in this area remains largely unexplored in the provided context.

As a Monomer or Component in Biopolymer Synthesis

The utilization of renewable resources and bio-derived compounds as monomers or components in the synthesis of biopolymers is a significant area of research aimed at developing sustainable materials. Many sugar alcohols and their derivatives, due to their polyhydroxyl nature, offer multiple sites for chemical modification and polymerization.

While the broader field of biopolymer synthesis extensively explores the use of cellulose-derived monomers like glucose and other platform chemicals for creating sustainable polymers researchgate.net, direct and widespread evidence of this compound's specific role as a primary monomer in the synthesis of novel biopolymers for industrial applications is not prominently detailed in the available research. Some studies have observed derivatives, such as this compound acetate, in the context of natural biopolymer formation, specifically in the chemistry of developing bordered-pit rims in balsam-fir trees cdnsciencepub.com. This suggests its natural occurrence or involvement as a derivative in biological polymer systems.

Furthermore, research has explored the synthesis of cellobiose-based glycopolysiloxanes for use as polymer stabilizers in miniemulsion polymerization researchgate.net. While this compound is structurally related to cellobiose, this application points to its potential as a component or additive influencing polymer properties, rather than a fundamental monomer forming the polymer backbone. The multi-hydroxyl nature of this compound could theoretically enable its incorporation into polymer chains through various polymerization reactions (e.g., polycondensation, ring-opening polymerization if suitably modified), or its use as a cross-linking agent or a modifier to introduce specific functionalities. However, specific industrial examples of this compound serving as a direct monomer for synthetic biopolymer production are not extensively documented in the provided search results.

Influence on Physico-Chemical Properties and Biological Interactions of Biomaterials

The physico-chemical properties of biomaterials, such as surface chemistry, wettability (hydrophilicity/hydrophobicity), surface roughness, and mechanical properties (e.g., stiffness), are crucial determinants of their interactions with biological systems mdpi.comscribd.comunej.ac.idnih.gov. These properties dictate phenomena like water-surface interactions, protein adsorption, and subsequent cellular responses including cell attachment, spreading, proliferation, and differentiation google.comphysionet.orgmdpi.comunej.ac.idbu.edunih.govmdpi.comnih.govresearchgate.netnih.govmdpi.com.

Surface Chemistry and Wettability: The presence of specific chemical groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, on a biomaterial's surface can significantly influence its hydrophilicity and, consequently, cell adhesion and proliferation mdpi.comresearchgate.net. Hydrophilic surfaces generally tend to promote cell adhesion, whereas hydrophobic surfaces can inhibit it or lead to protein denaturation nih.govnih.govmdpi.com.

Protein Adsorption: When a biomaterial is introduced into a biological environment, proteins rapidly adsorb to its surface, forming a conditioning layer that cells interact with google.comunej.ac.idnih.gov. The surface properties of the biomaterial influence the amount, conformation, and orientation of these adsorbed proteins, which in turn mediates cellular responses nih.govmdpi.com.

Cell Adhesion and Behavior: Cell adhesion is a fundamental process for tissue integration and is influenced by the biomaterial's surface characteristics, including its chemical composition, wettability, and topography unej.ac.idbu.edumdpi.com. Cells can sense and respond to the physical and chemical cues presented by the biomaterial surface, affecting their proliferation, migration, and differentiation scribd.combu.edumdpi.com.

Despite the general understanding of how these properties influence biomaterial performance, specific research detailing this compound's direct influence on modifying the physico-chemical properties of biomaterials or its specific impact on biological interactions (e.g., enhancing cell adhesion, promoting specific cell differentiation pathways) is not explicitly provided in the search results. While this compound, as a sugar alcohol, possesses multiple hydroxyl groups that could potentially be leveraged for surface modification to alter hydrophilicity or introduce reactive sites, concrete examples of such applications in biomaterial design are not identified. Therefore, while the principles of biomaterial-biological interactions are well-established, the direct contribution of this compound in this domain requires further specific investigation.

Theoretical and Computational Investigations of Cellobiotol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with surrounding environments, such as solvent molecules or other biomolecules. For Cellobiotol, MD simulations can provide detailed insights into its preferred conformations in solution and how it interacts with water molecules or other components of a system.

While specific MD studies focusing solely on this compound are not widely documented in the provided search results, research on related disaccharides and oligosaccharides, such as cellobiose (B7769950) and cello-oligosaccharides, demonstrates the applicability and utility of MD simulations in this context capes.gov.brresearchgate.net. For instance, MD simulations of cellobiose in water have shown that the solvent can subtly influence the average positions and root-mean-square (RMS) fluctuations within single torsional conformations, and can damp local torsional librations and transitions capes.gov.br. Similarly, studies on cellooligosaccharides (cellotetraose, cellopentaose, and cellohexaose) in aqueous solutions have investigated their interactive behavior, self-diffusional motion, and the balance between sugar-sugar and sugar-water interactions researchgate.net. These studies indicate that sugar-sugar interactions can restrain fluctuations inversely proportional to the degree of polymerization, while sugar-water interactions can promote them proportionally researchgate.net.

For this compound, MD simulations could be employed to:

Solvation Dynamics: Quantify the interactions between this compound and solvent molecules, such as the formation and breaking of hydrogen bonds, and their impact on the molecule's conformational landscape.

Intermolecular Interactions: Investigate how this compound interacts with other molecules, such as proteins, lipids, or other carbohydrates, at a molecular level. This could involve assessing binding affinities, interaction energies, and the nature of these interactions (e.g., hydrogen bonding, van der Waals forces).

Flexibility and Stability: Determine the flexibility of different parts of the this compound molecule and how its structural integrity is maintained or altered under varying conditions (e.g., temperature, pressure).

The insights gained from such MD simulations would be crucial for understanding this compound's behavior in biological systems or its potential applications in material science, where its conformational preferences and interactions are key determinants of its function.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum Chemical (QC) calculations offer a powerful approach to delve into the electronic structure of molecules, providing fundamental information about their stability, reactivity, and spectroscopic properties. These calculations are based on the principles of quantum mechanics and can accurately predict molecular geometries, energies, charge distributions, and reaction pathways.

While direct quantum chemical studies specifically on this compound are not detailed in the provided search results, QC methods are broadly applied to analyze reaction mechanisms, estimate chemical reaction pathways, including transition state energies, and predict unknown reactions rsc.orgchemrxiv.org. The primary theoretical frameworks for these calculations include Wave Function Theory (WFT) and Density Functional Theory (DFT), both of which aim to describe the total electron density and explain chemical properties taylor.edu.

For this compound, quantum chemical calculations could be used to:

Geometry Optimization: Determine the most stable three-dimensional structure of this compound in isolation or in the presence of a few solvent molecules, providing precise bond lengths, bond angles, and dihedral angles.

Spectroscopic Predictions: Predict spectroscopic data (e.g., IR, NMR) which can aid in the experimental characterization and identification of this compound.

Reactivity Prediction: Investigate potential reaction sites and mechanisms by calculating activation energies for various chemical transformations. This could involve exploring the stability of different functional groups within this compound and their susceptibility to chemical attack or modification. For instance, the reduction of the aldehyde group in cellobiose to form this compound could be computationally explored to understand the energetics and mechanism of this transformation.

Conformational Energies: Complement MD simulations by providing highly accurate relative energies of different this compound conformers, which can be used to refine force fields for larger-scale simulations.

Quantum chemical calculations provide a fundamental understanding of this compound's intrinsic properties, laying the groundwork for predicting its behavior in more complex systems.

In Silico Modeling of Enzyme-Substrate Binding and Catalytic Mechanisms

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is crucial for understanding the specific interactions between enzymes and their substrates, and for elucidating catalytic mechanisms. These methods allow researchers to visualize and quantify the binding events at an atomic level, which is vital for understanding enzyme specificity and efficiency.

Studies on related carbohydrates, such as cellobiose, provide valuable insights into how in silico methods are applied to understand enzyme-substrate interactions. For example, molecular dynamics simulations have been used to study the binding of cellobiose to cellobiohydrolase enzymes, investigating aspects like product inhibition and the impact of mutations on binding affinity nih.gov. This research highlights the intrinsic flexibility of enzyme product binding sites and how it can hinder substrate release, offering directions for enzyme engineering nih.gov.

General in silico approaches for enzyme-substrate binding analysis involve molecular modeling, docking, and molecular dynamics simulations creative-biolabs.com. The core principle is that enzyme catalysis relies on specific binding between the enzyme and its substrate, which is determined by the amino acid sequence of the enzyme and the structure of the substrate creative-biolabs.com. Energy functions are frequently employed to predict and rank enzyme-substrate binding site predictions, considering the trade-off between the lowest-energy conformations of the free enzyme and the enzyme-substrate complex creative-biolabs.com.

For this compound, in silico modeling could be applied to:

Binding Site Identification: Predict potential binding sites for this compound on various enzymes, particularly those involved in carbohydrate metabolism or modification.

Docking Studies: Simulate the binding pose and affinity of this compound within an enzyme's active site. This involves exploring different orientations and conformations of this compound to find the most energetically favorable binding mode.

Interaction Analysis: Characterize the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.

Catalytic Mechanism Elucidation: While this compound is a sugar alcohol and less likely to be a direct substrate for hydrolysis in the same way as cellobiose, its binding to enzymes could be explored in contexts such as inhibition, allosteric regulation, or as a component in complex enzymatic reactions. For enzymes that process cellobiose, this compound might act as a competitive inhibitor due to its structural similarity.

Enzyme Tunnel Analysis: As highlighted in general in silico studies, understanding how a substrate fits and passes through enzymatic tunnels is crucial for catalysis frontiersin.org. For this compound, its size and shape would dictate its ability to access active sites within enzymes that might typically process larger or different saccharides.

These computational approaches are essential for rational enzyme design and for understanding the biological roles of carbohydrates like this compound.

Computational Prediction of Thermodynamic and Transport Properties in Solvent Systems

Computational methods are increasingly used to predict the thermodynamic and transport properties of molecules in various solvent systems, offering valuable insights for chemical engineering, materials science, and pharmaceutical applications. These predictions are crucial for understanding how a compound behaves in solution, including its solubility, diffusion, and partitioning behavior.

While specific computational studies on the thermodynamic and transport properties of this compound in solvent systems are not explicitly detailed in the provided search results, the methodologies are well-established for similar organic molecules and carbohydrates. For instance, molecular dynamics simulations can provide insights into interfacial stability, fluidity properties, and thermodynamic quantities in colloidal systems mdpi.com. Machine learning methods, combined with molecular simulations and quantum calculations, have also been successfully used to predict self-diffusion coefficients in pure liquids, with computational input features including physical properties from MD simulations and molecular properties from quantum calculations nih.gov. Furthermore, computational models derived from quantum mechanics can estimate thermodynamic properties such as molar enthalpy, molar Gibbs free energy, constant pressure molar heat capacity, and molar entropy mdpi.com.

For this compound, computational prediction of thermodynamic and transport properties could involve:

Solubility Prediction: Employing methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) or molecular dynamics simulations to predict the solubility of this compound in different solvents (e.g., water, ethanol, mixed solvents) across various temperatures and pressures 3ds.com.

Diffusion Coefficients: Calculating diffusion coefficients of this compound in solution using MD simulations, which are critical for understanding mass transport processes.

Viscosity and Fluidity: Investigating the impact of this compound on the viscosity of solutions, particularly at higher concentrations, using simulation techniques.

Partition Coefficients: Predicting the distribution of this compound between immiscible phases (e.g., octanol-water partition coefficient), which is relevant for its absorption, distribution, and environmental fate.

Thermodynamic Parameters of Solvation: Calculating the free energy, enthalpy, and entropy of solvation for this compound in different solvents, providing a deeper understanding of its interactions with the solvent molecules.

These computational predictions are vital for optimizing processes involving this compound, such as its synthesis, purification, and formulation, as well as for understanding its behavior in complex biological or industrial environments.

Future Research Trajectories and Unexplored Avenues for Cellobiotol

Elucidation of Novel Biosynthetic and Catabolic Pathways in Diverse Organisms

While cellobiotol is known to be synthesized through the reduction of cellobiose (B7769950), the precise enzymatic machinery and regulatory mechanisms governing its biosynthesis in various organisms are not fully understood ontosight.aicymitquimica.com. Future research should aim to:

Identify and characterize novel enzymes : Investigate and isolate the specific enzymes (e.g., aldose reductases) responsible for the reduction of cellobiose to this compound in different biological systems, including plants, fungi, and bacteria . This includes exploring variations in enzyme activity and specificity across diverse species.

Map complete biosynthetic pathways : Delineate the entire metabolic pathways leading to this compound production, including precursor availability and intermediate steps. This could involve genetic studies to identify genes encoding these enzymes and their regulatory elements.

Investigate catabolic routes : Explore the mechanisms by which this compound is degraded or metabolized by various organisms. Understanding its catabolism is crucial for comprehending its turnover in biological systems and its impact on host metabolism or microbial ecosystems . For instance, studies on cellobiose catabolism by haloalkaliphilic hydrolytic bacteria provide a starting point for understanding disaccharide degradation nih.gov.

Comparative genomics and metabolomics : Utilize comparative approaches across organisms that naturally produce or metabolize this compound to identify common and unique pathways, offering insights into evolutionary adaptations.

Discovery of Uncharted Biological Functions and Signaling Roles

Current research hints at this compound's prebiotic effects and its involvement in plant stress responses ontosight.aimdpi.com. However, its full spectrum of biological functions and potential signaling roles remains largely uncharted. Future research should explore:

Detailed mechanisms of prebiotic action : Beyond stimulating beneficial gut bacteria and SCFA production, investigate how this compound specifically modulates the gut microbiome at a species or strain level and the precise signaling pathways activated by SCFAs or other metabolites derived from its fermentation .

Role in host-microbe interactions : Explore how this compound influences host physiology beyond gut health, potentially impacting immune responses, metabolic regulation, or even neurological functions through gut-brain axis interactions.

Signaling molecule identification : Determine if this compound itself or its derivatives act as direct signaling molecules in plants or other organisms, similar to other sugars or polyols that modulate stress responses and gene expression mdpi.comresearchgate.netresearchgate.net. For example, other sugar alcohols like myo-inositol are known to act as signaling molecules in plants mdpi.comresearchgate.net.

Stress response mechanisms in plants : Delve deeper into how this compound contributes to plant tolerance against various abiotic (e.g., drought, salinity, heavy metals) and biotic stresses. This could involve identifying specific stress-response genes or pathways influenced by this compound accumulation mdpi.com.

Therapeutic potential beyond metabolism : While its impact on metabolic disorders is being studied, further research could uncover roles in other therapeutic areas, such as anti-inflammatory or antioxidant activities, as suggested by some preliminary findings ontosight.ai.

Development of Sustainable and Economically Viable Production Methods for Industrial Scale

Current synthesis methods for this compound often involve the reduction of cellobiose, which itself can be derived from cellulose (B213188) through acid hydrolysis or enzymatic processes ontosight.aicymitquimica.com. To facilitate broader applications, more sustainable and cost-effective production methods are needed. Key areas for future research include:

Biocatalytic and enzymatic synthesis : Develop and optimize enzymatic or microbial fermentation processes for this compound production from renewable biomass feedstocks, potentially bypassing harsh chemical treatments . This could involve engineering microorganisms for enhanced yield and purity.

Integrated biorefinery approaches : Explore the integration of this compound production into existing biorefinery schemes that process lignocellulosic biomass, maximizing resource utilization and minimizing waste lenzing.comnih.gov.

Process intensification and optimization : Research into continuous production processes, novel reactor designs, and advanced separation techniques to improve efficiency, reduce energy consumption, and lower production costs nih.govsustainabilityguide.euresearchgate.net.

Utilization of diverse feedstocks : Investigate the use of various agricultural residues, industrial by-products, or waste streams as sustainable and economical starting materials for this compound synthesis.

Life cycle assessment (LCA) : Conduct comprehensive LCAs of different production methods to identify environmental hotspots and guide the development of truly sustainable processes, considering energy, water, and waste footprints researchgate.netunu.edu.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A holistic understanding of this compound's role in biological systems requires the integration of various "omics" datasets. This approach can reveal complex regulatory networks and interactions. Future research should focus on:

Comprehensive metabolomic profiling : Conduct extensive metabolomic studies across different biological contexts (e.g., various tissues, developmental stages, stress conditions, microbial communities) to precisely quantify this compound and its related metabolites researchgate.netnih.gov.

Transcriptomic and proteomic correlations : Correlate changes in this compound levels with gene expression (transcriptomics) and protein abundance/activity (proteomics) to identify the genes and enzymes involved in its synthesis, degradation, and downstream effects researchgate.netebi.ac.uk.

Network reconstruction and modeling : Utilize systems biology approaches to reconstruct metabolic and regulatory networks involving this compound. This can help predict its behavior under different conditions and identify potential targets for manipulation researchgate.netebi.ac.uk.

Single-cell omics : Apply advanced single-cell omics technologies to understand this compound metabolism and function at a higher resolution, revealing cell-type specific roles and regulatory mechanisms.

Data integration platforms : Develop and utilize robust bioinformatics tools and platforms for integrating and analyzing large-scale multi-omics datasets, facilitating the discovery of novel biological insights researchgate.net.

Ecological and Environmental Significance of this compound in Natural Cycles

The presence and accumulation of this compound in plants under stress suggest an ecological role, but its broader environmental significance is largely unexplored. Future research should investigate:

Role in nutrient cycling : Explore if this compound plays a role in carbon cycling in specific ecosystems, particularly in soil or aquatic environments, given its potential as a microbial substrate mountainscholar.org.

Interactions with environmental stressors : Investigate how this compound production and metabolism are affected by and, in turn, influence responses to various environmental stressors (e.g., nutrient deficiencies, pollutants, extreme temperatures) in natural populations mdpi.com.

Contribution to plant-microbe interactions in situ : Beyond laboratory settings, study the role of this compound in mediating interactions between plants and their associated microbiomes (rhizosphere, endophytes) in natural ecosystems, especially under environmental challenges mountainscholar.org.

Bioremediation potential : Explore if organisms capable of metabolizing this compound can be leveraged for bioremediation strategies, particularly if this compound or its precursors are present in waste streams.

Ecological signaling : Determine if this compound acts as an ecological signaling molecule, mediating communication between organisms or influencing community structures in natural environments.

Q & A

Q. What is the physiological role of cellobiotol in plant stress responses, and how can its accumulation be experimentally quantified?

this compound, a polyol, accumulates in plant tissues under water-deficit stress, as observed in grape berries and leaves . Its role is hypothesized to involve osmotic adjustment and redox balance. To quantify this compound, gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is recommended, with validation via internal standards and triplicate biological replicates. Sample preparation should include freeze-drying tissues, methanol extraction, and derivatization for volatile compound analysis .

Q. Which experimental designs are optimal for studying this compound dynamics under abiotic stress?

Controlled irrigation regimes (e.g., full irrigation [FI], regulated deficit irrigation [RDI], and non-irrigation [NI]) combined with longitudinal sampling across developmental stages (e.g., green, mature, fully mature berries) provide robust frameworks. For example, NI treatments in grapevines induced a 4.4-fold increase in this compound in mature berries compared to FI . Include control groups and statistical tests (e.g., Student’s t-test with P < 0.05 thresholds) to validate stress-specific responses .

Q. How should researchers address variability in this compound measurements across tissue types?

Variability arises due to tissue-specific metabolic activity. For instance, water-deficit stress increased this compound in grape berries but decreased it by 61% in leaves . Standardize protocols by:

  • Separating tissues (e.g., mesocarp vs. leaf veins).
  • Normalizing data to dry weight (DW) or fresh weight (FW).
  • Reporting fold changes relative to controls to contextualize tissue-specific trends .

Advanced Research Questions

Q. How can contradictory findings about this compound’s stress-response role be resolved?

Contradictions (e.g., accumulation in berries vs. depletion in leaves under stress) may reflect divergent metabolic priorities. To resolve these:

  • Compare transcriptomic data for polyol biosynthesis genes (e.g., aldose reductases) across tissues.
  • Use isotope tracing to track carbon flux into this compound under stress.
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodologies are critical for ensuring reproducibility in this compound studies?

Reproducibility requires:

  • Detailed experimental protocols in the main text (e.g., irrigation schedules, sampling intervals).
  • Supplemental data for compound characterization (e.g., NMR spectra for novel derivatives).
  • Adherence to metabolomics standards (e.g., reporting DW/FW, instrument parameters) .

Q. How can researchers design multi-omics studies to elucidate this compound’s regulatory networks?

Integrate:

  • Metabolomics: Quantify this compound and related polyols (e.g., erythritol, xylitol).
  • Transcriptomics: Identify stress-responsive genes (e.g., GolS for galactinol synthase).
  • Proteomics: Assess enzyme activity in polyol biosynthesis pathways. Use tools like PCA (Principal Component Analysis) to correlate omics datasets and identify hub regulators .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound accumulation trends?

  • Apply ANOVA for multi-group comparisons (e.g., FI vs. RDI vs. NI).
  • Use fold-change thresholds (e.g., ≥2-fold) to define biologically significant differences.
  • Report mean ± SEM (Standard Error of Mean) for triplicate experiments .

Q. How should researchers handle outliers in this compound datasets?

  • Predefine exclusion criteria (e.g., values beyond ±3 SD from the mean).
  • Perform sensitivity analysis to assess outlier impact.
  • Disclose outlier removal in methods to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.